N,N-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)pyridazin-3-amine
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Description
N,N-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)pyridazin-3-amine is a useful research compound. Its molecular formula is C17H21N9O and its molecular weight is 367.417. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as [6-(dimethylamino)pyridazin-3-yl]-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone, is a heterocyclic compound that contains a triazole ring . Triazole compounds are known to bind to a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
Triazole compounds are known to inhibit various enzymes . For instance, nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme . The carbonyl group in the structure could form hydrogen bonds, which might enhance its interaction with its targets .
Biochemical Pathways
Triazole compounds are known to affect a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Pharmacokinetics
The presence of the triazole ring and the ability of the compound to form hydrogen bonds might influence its pharmacokinetic properties .
Result of Action
Given the wide range of biological activities associated with triazole compounds , it can be inferred that the compound might have diverse molecular and cellular effects.
Properties
IUPAC Name |
[6-(dimethylamino)pyridazin-3-yl]-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N9O/c1-12-19-22-16-15(18-6-7-26(12)16)24-8-10-25(11-9-24)17(27)13-4-5-14(21-20-13)23(2)3/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXWQSXDCKHSEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=NN=C(C=C4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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